N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine
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Overview
Description
N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a synthetic organic compound characterized by its complex molecular structure. This compound features a tetrahydrofuran ring, a tolyl group, and a tosylated oxazole moiety, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine typically involves multiple steps:
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Formation of the Tetrahydrofuran-2-yl Methyl Intermediate
Starting Material: Tetrahydrofuran (THF)
Reagents: Methylating agents such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.
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Synthesis of the Tosylated Oxazole
Starting Material: 2-(o-tolyl)oxazole
Reagents: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Conditions: The reaction is typically performed at low temperatures to control the rate of tosylation.
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Coupling Reaction
Reagents: The tetrahydrofuran-2-yl methyl intermediate and the tosylated oxazole are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Reactions are usually performed in anhydrous solvents.
Products: Reduction can yield alcohols or amines, depending on the functional groups present.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can lead to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine has diverse applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
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Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
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Industry
- Utilized in the development of advanced materials and polymers.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
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N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)-4-tosyloxazol-5-amine
- Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
- Differences in steric and electronic properties.
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N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-mesyloxazol-5-amine
- Similar structure but with a mesyl group instead of a tosyl group.
- Differences in reactivity and solubility.
Uniqueness
N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosylated oxazole moiety, in particular, enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-9-11-18(12-10-15)29(25,26)22-21(23-14-17-7-5-13-27-17)28-20(24-22)19-8-4-3-6-16(19)2/h3-4,6,8-12,17,23H,5,7,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODGFHRVFBGPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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